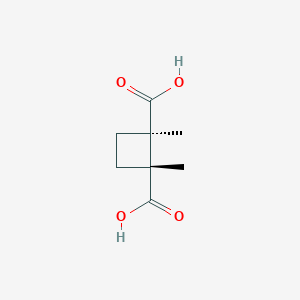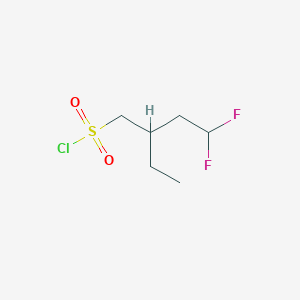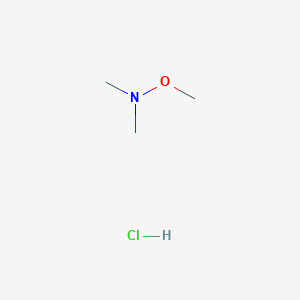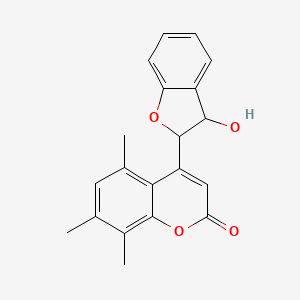
trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid: is an organic compound characterized by a cyclobutane ring with two methyl groups and two carboxylic acid groups in a trans configuration. This compound is a stereoisomer of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid, where the substituents are positioned on opposite sides of the cyclobutane ring, resulting in distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-dimethylcyclobutane-1,2-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out under ultraviolet light, which induces the formation of the cyclobutane ring. The resulting product is then hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of photochemical reactors to ensure efficient dimerization of trans-cinnamic acid, followed by hydrolysis under controlled conditions to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, including ketones and carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups can be converted into esters, amides, or other derivatives using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid or pyridine.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides, other derivatives.
科学研究应用
Chemistry: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and polymers with specific properties .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid cyclobutane ring can provide a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and materials. Its ability to form stable, high-performance polymers makes it valuable in materials science .
作用机制
The mechanism of action of trans-1,2-dimethylcyclobutane-1,2-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and stability. The cyclobutane ring provides a rigid framework that can enhance the specificity and binding affinity of the compound to its targets .
相似化合物的比较
cis-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid: The cis isomer has both methyl and carboxylic acid groups on the same side of the cyclobutane ring, resulting in different physical and chemical properties.
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid: This compound has a smaller cyclopropane ring, leading to different reactivity and stability.
1,2-Dimethylcyclohexane-1,2-dicarboxylic acid: The larger cyclohexane ring provides more flexibility and different steric interactions compared to the cyclobutane ring.
Uniqueness: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is unique due to its rigid cyclobutane ring and trans configuration, which impart distinct stereochemical properties. These features make it valuable in applications requiring specific spatial arrangements and stability .
属性
CAS 编号 |
23472-39-1 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/t7-,8-/m1/s1 |
InChI 键 |
UAVBJCGFDYWJAG-HTQZYQBOSA-N |
SMILES |
CC1(CCC1(C)C(=O)O)C(=O)O |
手性 SMILES |
C[C@@]1(CC[C@]1(C)C(=O)O)C(=O)O |
规范 SMILES |
CC1(CCC1(C)C(=O)O)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2752465.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2752467.png)
![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)


![N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2752476.png)

![N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2752479.png)

![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-chloro-5-methylsulfonylbenzoate](/img/structure/B2752483.png)
![N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2752484.png)
![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)
![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)
